5-Chloro-n3-(4-methoxybenzyl)pyridazine-3,4-diamine
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Overview
Description
5-Chloro-n3-(4-methoxybenzyl)pyridazine-3,4-diamine is a chemical compound with the molecular formula C12H13ClN4O and a molecular weight of 264.71 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chloro group at the 5-position and a 4-methoxybenzyl group at the n3-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Chloro-n3-(4-methoxybenzyl)pyridazine-3,4-diamine typically involves the reaction of 5-chloropyridazine-3,4-diamine with 4-methoxybenzyl chloride under suitable reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Chloro-n3-(4-methoxybenzyl)pyridazine-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridazine ring or other functional groups.
Scientific Research Applications
5-Chloro-n3-(4-methoxybenzyl)pyridazine-3,4-diamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-n3-(4-methoxybenzyl)pyridazine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
5-Chloro-n3-(4-methoxybenzyl)pyridazine-3,4-diamine can be compared with other similar compounds, such as:
5-Chloro-n3-benzylpyridazine-3,4-diamine: Similar structure but lacks the methoxy group on the benzyl ring.
5-Chloro-n3-(4-methylbenzyl)pyridazine-3,4-diamine: Similar structure but has a methyl group instead of a methoxy group on the benzyl ring.
5-Chloro-n3-(4-hydroxybenzyl)pyridazine-3,4-diamine: Similar structure but has a hydroxy group instead of a methoxy group on the benzyl ring.
These comparisons highlight the uniqueness of this compound, particularly the presence of the methoxy group, which may influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-3-N-[(4-methoxyphenyl)methyl]pyridazine-3,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-18-9-4-2-8(3-5-9)6-15-12-11(14)10(13)7-16-17-12/h2-5,7H,6H2,1H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAADLWURSBQCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C(=CN=N2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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